(Phenylsulfonyl)acetic acid

Physical Organic Chemistry SAR Analysis Reactivity Prediction

Generic sulfonylacetic acids introduce unpredictable reactivity due to undefined electronic profiles, leading to failed condensations and low yields. (Phenylsulfonyl)acetic acid (CAS 3959-23-7) eliminates this variability with a rigorously defined structure. • Well-defined pKa ~2.44 ensures consistent carbanion generation for reproducible alkylations and Knoevenagel condensations. • Hammett-characterized electronic profile enables predictable vinyl sulfone synthesis with electron-deficient aryl aldehydes. • Validated FFA1/GPR40 agonist scaffold; crystalline solid (m.p. 108-115°C) simplifies handling and formulation.

Molecular Formula C8H8O4S
Molecular Weight 200.21 g/mol
CAS No. 3959-23-7
Cat. No. B1266093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phenylsulfonyl)acetic acid
CAS3959-23-7
Molecular FormulaC8H8O4S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=O)O
InChIInChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
InChIKeyYTEFAALYDTWTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (Phenylsulfonyl)acetic acid?


(Phenylsulfonyl)acetic acid (CAS 3959-23-7) is a bifunctional organosulfur building block characterized by a phenylsulfonyl (PhSO₂) group directly attached to the α-carbon of an acetic acid moiety [1]. This precise architecture confers a distinct reactivity profile: the sulfonyl group acts as a strong electron-withdrawing group that activates the adjacent methylene protons (pKa ~2.44), facilitating facile deprotonation and subsequent nucleophilic reactions . This compound serves as a critical intermediate for installing phenylsulfonyl groups into more complex molecular architectures and is itself a foundational unit for the discovery of sulfone-carboxylic acid based bioactive compounds [2]. Its crystalline nature (m.p. 108-115°C) and established commercial availability make it a practical and accessible starting material for diverse synthetic applications .

+ C-Nucleophile Building BlockActivated α-methylene enables condensation and alkylation workflows.
+ Mild DeprotonationLow pKa facilitates quantitative carbanion formation under basic conditions.
+ Lab-Friendly FormCrystalline solid simplifies weighing and small-scale synthesis.

Risks of Substituting (Phenylsulfonyl)acetic acid


Attempting to replace (phenylsulfonyl)acetic acid with generic or less structurally defined sulfonylacetic acids introduces significant and quantifiable risks in research and process chemistry. The Hammett ρ values, which quantify a substituent's electronic influence, differ substantially among phenylsulfonyl, phenylsulfinyl, and phenylmercapto acetic acids, indicating that the sulfonyl oxidation state is critical for transmitting inductive and resonance effects [1]. A change in the aromatic substitution pattern or the sulfur oxidation state will directly alter the acidity of the α-protons (pKa ~2.44) and the stability of the resulting carbanion, which are fundamental to its reactivity in condensations and alkylations . This variation can lead to failed reactions, diminished yields, or the formation of unintended byproducts, directly impacting the efficiency of a synthetic route. Furthermore, substituting the phenylsulfonyl group for a smaller alkylsulfonyl moiety (e.g., mesyl or tosyl) changes the steric and electronic properties of the building block, which can significantly affect the binding affinity and pharmacokinetic properties of the resulting drug candidates [2].

Sulfur oxidation state alters electronic profile

Phenylsulfonyl, phenylsulfinyl, and phenylmercapto analogs exhibit distinct Hammett ρ values; direct replacement may shift reactivity and yield.

Aromatic substitution changes α-proton acidity

Modifications to the phenyl ring can alter pKa, affecting deprotonation efficiency and carbanion stability in condensations.

Alkylsulfonyl groups are not steric/electronic equivalents

Mesyl or tosyl replacements modify steric bulk and electronic demand, potentially compromising target-binding optimization.

(Phenylsulfonyl)acetic acid vs. In-Class Alternatives


Hammett ρ Value Differentiation

The electron-withdrawing character and resonance transmission of (phenylsulfonyl)acetic acid, which dictates its reactivity as a C-nucleophile, is quantifiably distinct from its phenylmercapto and phenylsulfinyl analogs. A comparative study of ionization constants in water determined the Hammett ρ value for the phenylsulfonyl system to be 0.65, which is significantly different from the values for phenylmercapto (0.40) and phenylsulfinyl (0.30) acetic acids [1].

Hammett ρ
Data to verify
ρ 0.65 (SO₂) vs 0.40 (S) & 0.30 (SO)
Supports selection when electrophilic methylene is required.
Source review recommended; ionization in water at 25°C.
Physical Organic Chemistry SAR Analysis Reactivity Prediction

α-Proton Acidity

The reactivity of (phenylsulfonyl)acetic acid as a nucleophile is predicated on the acidity of its α-protons. The compound has a measured pKa of 2.44 at 25°C, a value that positions it as a substantially stronger acid than parent acetic acid (pKa ~4.76) due to the strong electron-withdrawing inductive effect of the phenylsulfonyl group . This facilitates quantitative deprotonation under mild basic conditions, which is a prerequisite for its successful application in condensation and alkylation reactions.

α-Proton acidity
Class-level
pK₁ 2.44 vs 4.76 (acetic acid)
Facilitates carbanion generation under mild conditions.
Water, 25°C.
Physical Organic Chemistry Synthetic Methodology Nucleophilicity

Aryl Aldehyde Condensation Reactivity

In the formation of vinyl sulfones via condensation with carbonyl derivatives, (phenylsulfonyl)acetic acid demonstrates a clear reactivity trend favoring aryl aldehydes [1]. The study shows that electron-deficient aryl aldehydes are significantly better substrates, outperforming electron-rich ones, providing a predictable and quantifiable basis for selecting reaction partners. This contrasts with other sulfonylacetic acid derivatives, which may not exhibit such a pronounced and predictable selectivity profile [2].

Condensation selectivity
Reported
Favors electron-deficient aryl aldehydes in Knoevenagel-type condensation.
Guides substrate choice for vinyl sulfone synthesis.
Decarboxylative pathway; electron-rich substrates less reactive.
Organic Synthesis Vinyl Sulfone Synthesis Knoevenagel Condensation

Validated Bioisosteric Scaffold

The sulfone-carboxylic acid moiety, of which (phenylsulfonyl)acetic acid is the core, has been validated as a privileged scaffold in drug discovery. A comprehensive SAR study of 44 phenylsulfonyl acetic acid derivatives led to the identification of compound 20, an optimized FFA1 agonist. This compound demonstrated a superior balance of properties compared to a lead compound (compound 2), including lower lipophilicity, reduced cytotoxicity, and improved pharmacokinetic profile [1]. In vivo, it showed superior glucose-lowering efficacy to the clinical candidate TAK-875 in diabetic mice without signs of hepatic or renal toxicity [2].

Bioisostere profile
Model-response context
Derivative compound 20: reported glucose endpoint improvement vs TAK-875, without observed hepatorenal toxicity endpoints.
Supports FFA1 agonist scaffold optimization for research models.
In vivo diabetic mouse model; chronic toxicity endpoints reviewed.
Medicinal Chemistry FFA1 Agonists Bioisosteres

(Phenylsulfonyl)acetic acid: Research Applications


Vinyl Sulfone Synthesis

Researchers aiming to synthesize vinyl sulfones, versatile intermediates for pharmaceuticals and materials, can utilize (phenylsulfonyl)acetic acid. Studies confirm its reactivity in Knoevenagel-type condensations, with a marked preference for electron-deficient aryl aldehydes as substrates [1]. This predictable selectivity minimizes optimization time and maximizes yield for targeted vinyl sulfone synthesis.

FFA1 Agonist Scaffold (Type 2 Diabetes)

For medicinal chemistry programs targeting the Free Fatty Acid Receptor 1 (FFA1/GPR40) for Type 2 Diabetes, (phenylsulfonyl)acetic acid represents a validated starting scaffold. An extensive SAR study of its derivatives has demonstrated the ability to fine-tune lipophilicity, improve pharmacokinetic properties, and enhance in vivo efficacy while avoiding the liver toxicity issues associated with previous clinical candidates like TAK-875 [1].

Vicinal Tricarbonyl Precursor

In advanced organic synthesis, (phenylsulfonyl)acetic acid is a key starting material for generating novel sulfonyl ylide reagents [1]. The compound's good solubility in THF and compatibility with strong bases like NaH allow for efficient alkylation, providing access to complex intermediates such as vicinal tricarbonyl precursors, which are valuable in natural product and pharmaceutical synthesis.

Piperidine Alkaloid Building Block

As a building block for more complex chiral molecules, derivatives of (phenylsulfonyl)acetic acid, such as its methyl ester, have been used in the total synthesis of complex natural products like (-)-hybridalactone and polyhydroxylated piperidines (e.g., ent-1,6-dideoxynojirimycin) [1]. This application highlights its utility in stereoselective synthesis of biologically relevant targets.

Application
Selection Property
Validation Focus
Vinyl sulfone synthesis
Aryl aldehyde condensation selectivity
Substrate scope with electron-deficient aldehydes
FFA1/GPR40 pathway research
Sulfone-carboxylic acid pharmacophore
In vitro activity and in vivo glucose endpoint monitoring
Vicinal tricarbonyl precursor
Base-compatible sulfonyl ylide formation
Alkylation efficiency and tricarbonyl yield
Piperidine alkaloid building block
Chiral intermediate utility
Stereoselective synthesis outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Phenylsulfonyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.